molecular formula C20H33N3O3S B4476536 1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide

Cat. No.: B4476536
M. Wt: 395.6 g/mol
InChI Key: STWPOOFHTWKORN-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the dimethylsulfamoyl group. Common synthetic routes may involve the use of reagents such as piperidine, isopropylbenzene, and dimethylsulfamoyl chloride under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(dimethylsulfamoyl)-N-{3-[4-(methyl)phenyl]propyl}piperidine-4-carboxamide
  • 1-(dimethylsulfamoyl)-N-{3-[4-(ethyl)phenyl]propyl}piperidine-4-carboxamide
  • 1-(dimethylsulfamoyl)-N-{3-[4-(butyl)phenyl]propyl}piperidine-4-carboxamide

Uniqueness

1-(dimethylsulfamoyl)-N-{3-[4-(propan-2-yl)phenyl]propyl}piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the isopropyl group and the combination of functional groups. These characteristics may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(4-propan-2-ylphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-16(2)18-9-7-17(8-10-18)6-5-13-21-20(24)19-11-14-23(15-12-19)27(25,26)22(3)4/h7-10,16,19H,5-6,11-15H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWPOOFHTWKORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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